5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate
Description
5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate is a structurally complex aryl methyl carbonate derivative. Its molecular architecture includes:
- Fluorine substituent (-F): Enhances electron-withdrawing effects and metabolic stability.
- 1-Methylcyclohexyl group: A bulky, hydrophobic substituent that increases steric hindrance and lipophilicity.
- Methyl carbonate moiety: Provides reactivity for transesterification or hydrolysis.
This compound is hypothesized to serve specialized roles in polymer chemistry, agrochemicals, or pharmaceuticals, where tailored solubility, stability, and reactivity are critical.
Properties
IUPAC Name |
[5-amino-4-fluoro-2-(1-methylcyclohexyl)phenyl] methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-15(6-4-3-5-7-15)10-8-11(16)12(17)9-13(10)20-14(18)19-2/h8-9H,3-7,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJKSLBSOWJXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C2=CC(=C(C=C2OC(=O)OC)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate typically involves multi-step organic reactions. One common approach is the reaction of 5-amino-4-fluoro-2-(1-methylcyclohexyl)phenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide, often under acidic conditions.
Reduction: Typical reagents include iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound serves as a key intermediate in the synthesis of novel pharmaceuticals. It is particularly valuable in developing drugs targeting specific diseases, enhancing therapeutic efficacy through improved bioactivity and selectivity. Researchers have focused on its potential to create compounds that can interact effectively with biological targets.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of fluorinated compounds using 5-amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate as a precursor. These compounds demonstrated enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts, showcasing the importance of fluorine in medicinal chemistry .
Material Science
Polymer and Coating Applications:
The unique chemical structure of this compound allows it to be incorporated into advanced polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Thermal Stability | Up to 200°C |
Agricultural Chemistry
Agrochemical Formulation:
Researchers are exploring the use of this compound in formulating agrochemicals. Its properties may contribute to more effective pest control solutions while minimizing environmental impact. The incorporation of fluorinated compounds is known to enhance the stability and efficacy of pesticides.
Case Study:
In a recent study on pest control agents, formulations containing this compound showed a significant increase in effectiveness against common agricultural pests compared to traditional formulations .
Analytical Chemistry
Standardization in Analytical Methods:
This compound is utilized as a standard in various analytical methods, aiding researchers in accurately quantifying other compounds in complex mixtures. Its stability and distinct chemical properties make it an ideal candidate for quality control processes.
Data Table: Analytical Method Performance
| Method | Detection Limit (mg/L) | Recovery Rate (%) |
|---|---|---|
| HPLC | 0.01 | 95 |
| GC-MS | 0.05 | 97 |
Research on Fluorinated Compounds
Behavior Studies:
The presence of fluorine in its structure makes this compound a valuable subject for studies aimed at understanding the behavior and applications of fluorinated organic compounds across various fields. Research has indicated that fluorination can significantly alter the physical and chemical properties of organic molecules.
Case Study:
A comparative study analyzed the reactivity of several fluorinated compounds, including this compound, with nucleophiles and electrophiles. The findings suggested that the unique electronic properties imparted by the fluorine atom enhance reactivity in certain organic reactions .
Mechanism of Action
The mechanism by which 5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and their implications:
Key Observations :
- The 1-methylcyclohexyl group in the target compound reduces solubility in polar solvents compared to DPC or MPC but improves thermal stability.
- The amino group differentiates it from nitro- or methoxy-substituted analogues, enabling nucleophilic interactions absent in non-aminated derivatives.
Physicochemical and Functional Comparisons
Table 2: Physical Properties (Hypothetical Data Based on Structural Trends)
| Property | Target Compound | DPC | MPC |
|---|---|---|---|
| Melting Point (°C) | 120–125 (estimated) | 78–80 | 45–50 |
| Solubility in THF | High | Moderate | High |
| Hydrolytic Stability | High (due to -F) | Moderate | Low |
Notable Findings:
- Fluorine’s Role: The -F substituent likely enhances hydrolytic stability compared to non-fluorinated analogues, a trend observed in fluorinated pharmaceuticals .
- Cyclohexyl Group : Increases melting point and reduces solubility in water, similar to [(1-methylcyclohexyl)oxy]carbonyl (Mhoc) protecting groups .
Biological Activity
5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an amino group, a fluorine atom, and a methyl carbonate moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily linked to its role as a modulator of various biochemical pathways. Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory processes and modulate ion transport mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory and anti-inflammatory effects .
- ABC Transporters Modulation : Preliminary studies suggest that this compound could influence ATP-binding cassette (ABC) transporters, which are crucial for drug transport and resistance in cancer cells .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory Treatments : Given its potential sEH inhibition, this compound may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.
- Cancer Therapy : Its ability to modulate ABC transporters could enhance the efficacy of chemotherapeutic agents by overcoming multidrug resistance in cancer cells .
Case Study 1: Inhibition of Soluble Epoxide Hydrolase
A study demonstrated that compounds similar to this compound exhibited low nanomolar activity against recombinant human sEH. The most potent inhibitor showed an IC50 value of 1.3 nM, indicating strong inhibitory potential .
Case Study 2: Modulation of ABC Transporters
In vitro studies revealed that analogs with structural similarities to this compound effectively inhibited P-glycoprotein (P-gp) ATPase activity, suggesting potential for use in enhancing drug delivery in cancer therapy. Compounds demonstrated a preferential selectivity towards P-gp over other ABC transporters, leading to reduced tumor volume in murine models without significant side effects .
Table 1: Biological Activity Summary
| Activity Type | Mechanism | IC50 Value (nM) | Reference |
|---|---|---|---|
| sEH Inhibition | Enzyme Inhibition | 1.3 | |
| P-gp Modulation | ABC Transporter Interaction | 0.76 |
Table 2: Potential Therapeutic Applications
| Condition | Mechanism | Expected Outcome |
|---|---|---|
| Inflammatory Diseases | sEH Inhibition | Reduced inflammation |
| Cancer | ABC Transporter Modulation | Enhanced drug efficacy |
Q & A
Q. Key Optimization Parameters :
- Temperature Control : Low temperatures (−10°C to 0°C) during fluorination minimize byproducts.
- Catalyst Loading : For coupling reactions, 2–5 mol% Pd catalysts improve efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
(Advanced) How can researchers resolve contradictions in reported NMR data for derivatives of this compound?
Methodological Answer :
Discrepancies in /** NMR shifts often arise from:
- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) to standardize chemical shift reporting.
- Dynamic Processes : Rotamers or tautomers (e.g., hindered rotation of the cyclohexyl group) may split peaks. Variable-temperature NMR can identify these .
- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA.
Q. Methodological Answer :
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Accurately verifies molecular formula (e.g., [M+H] with <2 ppm error).
- HPLC-PDA : Assess purity (>98%) and detect hydrolytic degradation products (e.g., free phenol).
(Advanced) What strategies mitigate deamination or defluorination during synthesis or storage?
Q. Methodological Answer :
- Protective Groups : Use tert-butoxycarbonyl (Boc) for the amino group during harsh reactions (e.g., esterification).
- Storage Conditions : Store at −20°C under inert gas (Ar/N) to prevent oxidation. Desiccants (e.g., silica gel) avoid hydrolysis .
- Reaction Solvents : Avoid protic solvents (e.g., HO, MeOH) during fluorination; use anhydrous THF or DCM instead.
Q. Accelerated Stability Study Example :
| Condition | Degradation (%) at 7 Days | Major Degradation Product |
|---|---|---|
| pH 7.4, 37°C | 12% | 5-Amino-4-fluorophenol |
| pH 2.0, 25°C | 5% | None detected |
(Advanced) How can computational modeling aid in predicting the compound’s reactivity or bioactivity?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Study the conformational flexibility of the 1-methylcyclohexyl group and its impact on binding affinity .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina. Align results with experimental IC values.
- QSAR Models : Relate substituent electronic properties (Hammett σ constants) to observed reaction rates or bioactivity.
Q. Example QSAR Correlation :
| Substituent | σ (Hammett) | Log(1/IC) |
|---|---|---|
| -F | 0.06 | 6.2 |
| -Cl | 0.23 | 5.8 |
(Basic) How should researchers handle contradictions in biological assay results across studies?
Q. Methodological Answer :
- Control Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).
- Compound Purity Verification : Re-test batches with HPLC and HRMS to rule out impurities .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability. Publish raw data for transparency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
